molecular formula C8H5Cl2NS B053862 2,5-Dichloro-6-methyl-1,3-benzothiazole CAS No. 113072-25-6

2,5-Dichloro-6-methyl-1,3-benzothiazole

Cat. No. B053862
M. Wt: 218.1 g/mol
InChI Key: SSSAVIDRGVJMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichloro-6-methyl-1,3-benzothiazole (DMBT) is a chemical compound that belongs to the class of benzothiazole derivatives. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. DMBT has been extensively studied for its biological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 2,5-Dichloro-6-methyl-1,3-benzothiazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. 2,5-Dichloro-6-methyl-1,3-benzothiazole has also been shown to modulate the expression of various genes involved in inflammation and cell proliferation.

Biochemical And Physiological Effects

2,5-Dichloro-6-methyl-1,3-benzothiazole has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. 2,5-Dichloro-6-methyl-1,3-benzothiazole has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, 2,5-Dichloro-6-methyl-1,3-benzothiazole has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

2,5-Dichloro-6-methyl-1,3-benzothiazole has several advantages as a research tool. It is relatively easy to synthesize and has a high degree of purity. Additionally, it exhibits a range of biological activities, making it a versatile compound for studying various biological processes. However, there are also limitations to using 2,5-Dichloro-6-methyl-1,3-benzothiazole in lab experiments. It is toxic at high concentrations and can be difficult to handle safely. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 2,5-Dichloro-6-methyl-1,3-benzothiazole. One area of interest is the development of new pharmaceuticals and agrochemicals based on 2,5-Dichloro-6-methyl-1,3-benzothiazole. Another area of interest is the study of 2,5-Dichloro-6-methyl-1,3-benzothiazole's potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 2,5-Dichloro-6-methyl-1,3-benzothiazole and its potential applications in various biological processes.
Conclusion
In conclusion, 2,5-Dichloro-6-methyl-1,3-benzothiazole is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has been extensively studied for its biological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. 2,5-Dichloro-6-methyl-1,3-benzothiazole has a range of advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

2,5-Dichloro-6-methyl-1,3-benzothiazole can be synthesized by reacting 2-chloro-6-methylbenzothiazole with thionyl chloride and phosphorus pentachloride. The resulting intermediate is then reacted with sodium hydroxide to obtain 2,5-Dichloro-6-methyl-1,3-benzothiazole. The overall reaction can be represented as follows:

Scientific Research Applications

2,5-Dichloro-6-methyl-1,3-benzothiazole has been used as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has also been studied extensively for its biological properties. 2,5-Dichloro-6-methyl-1,3-benzothiazole has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.

properties

CAS RN

113072-25-6

Product Name

2,5-Dichloro-6-methyl-1,3-benzothiazole

Molecular Formula

C8H5Cl2NS

Molecular Weight

218.1 g/mol

IUPAC Name

2,5-dichloro-6-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H5Cl2NS/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3

InChI Key

SSSAVIDRGVJMEB-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1Cl)N=C(S2)Cl

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(S2)Cl

synonyms

Benzothiazole, 2,5-dichloro-6-methyl- (9CI)

Origin of Product

United States

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